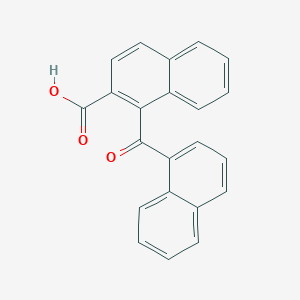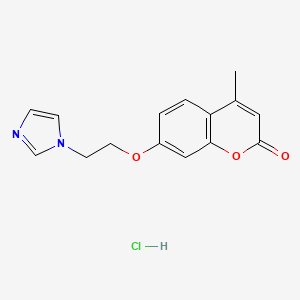![molecular formula C24H16ClN3O3 B11938419 3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)
3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione is a complex organic compound with the molecular formula C24H16ClN3O3 and a molecular weight of 429.866 g/mol . This compound is part of the pyrazole family, known for its versatile applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This reaction is catalyzed by iodine molecules, which facilitate the formation of the pyrazole structure . The reaction is carried out under mild conditions with a solvent such as tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic systems . Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: In biological and medicinal research, derivatives of this compound have shown potential as antifungal and anticancer agents . The pyrazole core is known for its bioactivity, and modifications can enhance its efficacy and reduce toxicity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action for 3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation, making it useful in cancer research .
Comparación Con Compuestos Similares
- **3-Benzoyl-5-(2-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione
- **5-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)-1-phenyl-1a,6a-dihydro-pyrrolo[3,4-c]pyrazole-4,6-dione
Comparison: Compared to its analogs, 3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione exhibits unique properties due to the position of the chloro group on the phenyl ring. This positional difference can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications .
Propiedades
Fórmula molecular |
C24H16ClN3O3 |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
3-benzoyl-5-(3-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C24H16ClN3O3/c25-16-10-7-13-18(14-16)27-23(30)19-20(22(29)15-8-3-1-4-9-15)26-28(21(19)24(27)31)17-11-5-2-6-12-17/h1-14,19,21H |
Clave InChI |
POFLBRDUUZVHIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NN(C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)




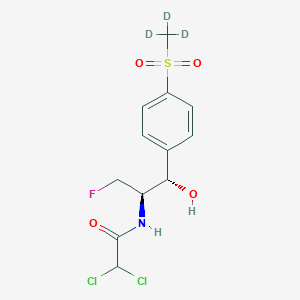
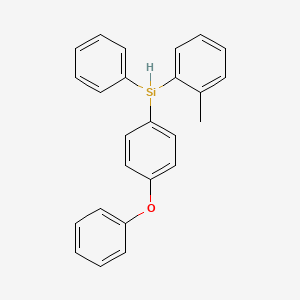
![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)
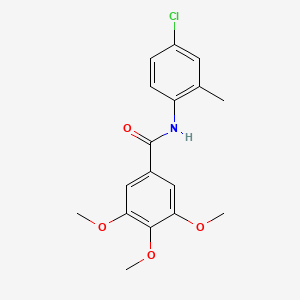
![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)
